1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene

Description

Introduction and Chemical Identity

1.1 Structural Characteristics and Nomenclature

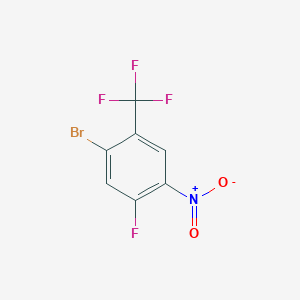

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene is a poly-substituted aromatic compound with the molecular formula C₇H₂BrF₄NO₂ and a molecular weight of 287.99 g/mol . Its structure features a benzene ring substituted with four distinct functional groups: (1) a bromine atom at position 1, (2) a fluorine atom at position 5, (3) a nitro group at position 4, and (4) a trifluoromethyl group at position 2. This regioselective arrangement creates a unique electronic environment, with electron-withdrawing groups (nitro, trifluoromethyl) and halogens (bromine, fluorine) influencing reactivity and stability.

The compound’s IUPAC name reflects its substituents’ positions, while alternative identifiers include 932374-77-1 (CAS number) and SCHEMBL602315 . Its chemical stability is attributed to the strong C–F bonds and the electron-withdrawing effects of the nitro and trifluoromethyl groups, which reduce aromatic ring reactivity.

1.2 Historical Context and Development

The synthesis of this compound emerged from advancements in fluorinated aromatic chemistry, particularly in the late 2000s and 2010s. Key developments include:

- Nitration and Halogenation : Early methods focused on introducing nitro and halogen substituents through electrophilic aromatic substitution (EAS) and nucleophilic substitution (NAS).

- Trifluoromethylation : The incorporation of the trifluoromethyl group was enabled by reactions involving trifluoromethylating agents, such as 1,3-dibromo-5,5-dimethylhydantoin, under acidic conditions.

- Purification Techniques : Modern protocols emphasize solvent extraction (e.g., dichloromethane) and drying agents (e.g., MgSO₄) to isolate the compound in high purity.

This compound’s development aligns with broader trends in fluorinated organic chemistry, driven by the need for intermediates in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKDDFAZCMOGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401223839 | |

| Record name | 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932374-77-1 | |

| Record name | 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932374-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401223839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, with the CAS number 932374-77-1, is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 287.99 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Slightly in Chloroform, Methanol, DMSO |

Structural Characteristics

The structure of this compound features a bromine atom, a fluorine atom, and a nitro group attached to a benzene ring with a trifluoromethyl substituent. This unique arrangement contributes to its biological activity and reactivity.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can exhibit significant anticancer properties. For instance, research has shown that similar trifluoromethyl-substituted compounds can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis.

Case Study:

A study conducted on various fluorinated aromatic compounds demonstrated that those with trifluoromethyl groups showed enhanced potency against cancer cell lines compared to their non-fluorinated counterparts. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains.

Research Findings:

A comparative study evaluated the antibacterial efficacy of several halogenated compounds against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, suggesting potential as novel antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

- Apoptosis Induction : Evidence indicates that they can activate apoptotic pathways in cancer cells through caspase activation .

Summary of Research Findings

Scientific Research Applications

Chemistry

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene serves as a building block in organic synthesis. It is utilized in the development of complex organic molecules, particularly in pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic aromatic substitution reactions allows for the introduction of various functional groups, making it versatile for synthetic pathways .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing pharmaceuticals and agrochemicals |

| Nucleophilic Substitution | Facilitates the introduction of functional groups |

Biology

In biological research, this compound is employed to study enzyme inhibition and receptor binding due to its structural features. The presence of the trifluoromethyl group enhances lipophilicity, allowing for better interaction with biological membranes .

Medicine

The compound acts as an intermediate in synthesizing potential therapeutic agents, including anti-inflammatory and anticancer drugs . Studies have shown that fluorinated compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

| Therapeutic Area | Potential Applications |

|---|---|

| Anti-inflammatory | Development of new drugs |

| Anticancer | Enhancing efficacy against resistant cancer cell lines |

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit significant antimicrobial properties. A study demonstrated that 1-bromo derivatives with trifluoromethyl groups showed enhanced bioactivity against various bacterial strains due to increased lipophilicity .

Anticancer Activity

In vitro studies have shown that this compound enhances the efficacy of established chemotherapeutic agents when used in combination therapies. This synergistic effect is particularly notable against resistant cancer cell lines, indicating its potential as a valuable agent in cancer treatment protocols .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural variations and their implications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of a benzene precursor. For example:

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) to introduce bromine at the ortho position relative to the trifluoromethyl group .

Nitration : Employ mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. The electron-withdrawing trifluoromethyl group directs nitro-group substitution to the para position .

- Key Factors : Solvent polarity (e.g., dichloromethane vs. sulfuric acid) and stoichiometric ratios significantly affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine splitting in ¹⁹F NMR) and chemical shifts influenced by electron-withdrawing groups .

- X-ray Crystallography : Resolves spatial arrangement of substituents, critical for confirming regiochemistry .

- GC-MS/HPLC : Quantify purity (>95%) and detect side products like dehalogenated derivatives .

Advanced Research Questions

Q. How does the unique substituent arrangement (Br, F, NO₂, CF₃) influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strong meta-directors, while bromine acts as an ortho/para-director. Computational modeling (DFT calculations) predicts activation barriers for NAS at specific positions .

- Experimental Validation : React with nucleophiles (e.g., methoxide) under varying conditions. Monitor reaction progress via TLC/LC-MS to identify dominant substitution sites. Reported data show preferential substitution at the para position to bromine due to steric hindrance from -CF₃ .

Q. What computational methods can predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom exhibits high electrophilicity, making it reactive in Pd-catalyzed couplings .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on catalytic cycle efficiency. Polar aprotic solvents enhance oxidative addition rates .

- Case Study : Coupling with arylboronic acids yields biaryl derivatives with potential antimicrobial activity. Optimize ligand choice (e.g., SPhos vs. XPhos) to suppress dehalogenation side reactions .

Q. How can this compound serve as a photoaffinity labeling agent in proteomics studies?

- Methodological Answer :

- Design : Incorporate a photoreactive group (e.g., diazirine) into the benzene core. Upon UV irradiation, the compound forms covalent bonds with proximal biomolecules .

- Application : Use LC-MS/MS to map protein binding sites. The bromine atom aids in isotopic labeling for detection .

- Validation : Compare binding profiles with nitro-/trifluoromethyl-free analogs to isolate specific interactions .

Q. What strategies mitigate competing side reactions (e.g., denitration or dehalogenation) during functionalization?

- Methodological Answer :

- Temperature Control : Maintain sub-50°C to prevent thermal decomposition of nitro groups .

- Catalyst Selection : Use Pd₂(dba)₃ with chelating ligands (e.g., dppf) to stabilize intermediates in cross-coupling reactions .

- Protecting Groups : Temporarily mask reactive sites (e.g., silylation of fluorine) before introducing new functionalities .

Comparative Analysis of Structural Analogues

Q. How does this compound compare to 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene in terms of electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects : Replace the methylsulfonyl group with nitro to compare Hammett σ values (-NO₂: σ = 1.27; -SO₂Me: σ = 0.93). The nitro group increases electron deficiency, accelerating NAS but reducing stability in basic conditions .

- Biological Activity : Methylsulfonyl analogs show higher affinity for hydrophobic enzyme pockets, while nitro derivatives exhibit stronger electrophilic reactivity in covalent inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.